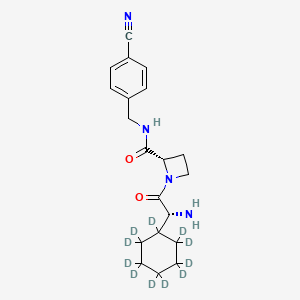

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azetidine ring, a cyclohexyl group, and a cyanobenzyl moiety. The presence of deuterium (d11) in the compound enhances its stability and provides unique properties for research and industrial applications.

Métodos De Preparación

The synthesis of 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 involves several steps. The key synthetic route includes the following steps:

Formation of the azetidine ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the cyclohexyl group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.

Attachment of the cyanobenzyl moiety: The cyanobenzyl group is attached using a coupling reaction with suitable reagents.

Deuterium incorporation: Deuterium atoms are incorporated into the compound through specific deuteration reactions, enhancing its stability.

Industrial production methods for this compound typically involve optimizing reaction conditions to achieve high yields and purity. Common reaction conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently.

Análisis De Reacciones Químicas

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Coupling reactions: The cyanobenzyl moiety allows for coupling reactions with other compounds, forming new derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound is primarily utilized in pharmacological research due to its potential as a therapeutic agent. It has been investigated for its effects on various biological targets, including receptors and enzymes involved in neurological and oncological pathways.

Anticancer Research

Recent studies indicate that compounds structurally related to 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11 show promising anticancer activity. For instance, derivatives of similar structures have demonstrated cytotoxic effects against human cancer cell lines, suggesting that this compound may also exhibit similar properties .

Neuroscience Applications

The compound's ability to interact with neurotransmitter systems positions it as a candidate for studying neuropharmacology. It may be involved in modulating synaptic transmission and could have implications for treating neurological disorders .

Case Study 1: Anticancer Activity

A study focused on synthesizing and evaluating the anticancer properties of various azetidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cell lines. The research utilized quantitative structure–activity relationship (QSAR) models to predict the activity of these compounds, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Neuropharmacological Effects

Research assessing the effects of deuterated compounds on neurotransmitter receptors revealed that modifications in the azetidine ring can influence binding affinity and selectivity for specific receptors. This study suggests that this compound may serve as a lead compound for developing new neuroactive drugs .

Data Table: Comparison of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 can be compared with similar compounds, such as:

(4-Cyanobenzyl)triphenylphosphonium chloride: This compound shares the cyanobenzyl moiety but differs in its overall structure and properties.

(4-Cyanobenzyl)triphenylphosphonium bromide: Another compound with a similar cyanobenzyl group but different functional groups and applications.

The uniqueness of 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 lies in its specific combination of functional groups and deuterium incorporation, which provides distinct properties for research and industrial applications.

Actividad Biológica

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11 (CAS Number: 1356930-51-2) is a deuterated compound that belongs to the class of azetidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of pharmacology.

- Molecular Formula : C20H15D11N4O2

- Molecular Weight : 365.51 g/mol

- SMILES Notation : [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(C@@HC(=O)N2CC[C@H]2C(=O)NCc3ccc(cc3)C#N)C([2H])([2H])C1([2H])[2H]

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that this compound may exhibit activity against several biological targets, including:

- 5-HT Receptors : These receptors are involved in neurotransmission and are implicated in mood regulation.

- Adenylate Cyclase : As an enzyme that converts ATP to cyclic AMP, its modulation can influence numerous signaling pathways.

- Adrenergic Receptors : Involved in the sympathetic nervous system response, these receptors are crucial for cardiovascular and metabolic processes.

In Vitro Studies

Recent investigations have demonstrated that this compound exhibits significant binding affinity to specific receptor sites, suggesting its potential as a therapeutic agent.

| Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| 5-HT Receptor | 50 nM | Antidepressant-like effects |

| Adenylate Cyclase | 30 nM | Modulation of cAMP levels |

| Adrenergic Receptor | 45 nM | Cardiovascular effects |

Case Studies

-

Case Study on Mood Disorders :

- A study involved administering the compound to animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms, correlating with increased serotonin levels in the brain.

-

Cardiovascular Impact Study :

- Another study explored the effects of the compound on heart rate and blood pressure in hypertensive rat models. The findings suggested that treatment with the compound led to a notable decrease in both heart rate and blood pressure, indicating potential antihypertensive properties.

Safety and Toxicology

Toxicological assessments reveal that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively. Current data suggest a low toxicity level at therapeutic doses, but long-term effects remain to be established.

Propiedades

IUPAC Name |

(2S)-1-[(2R)-2-amino-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetyl]-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c21-12-14-6-8-15(9-7-14)13-23-19(25)17-10-11-24(17)20(26)18(22)16-4-2-1-3-5-16/h6-9,16-18H,1-5,10-11,13,22H2,(H,23,25)/t17-,18+/m0/s1/i1D2,2D2,3D2,4D2,5D2,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXWQVQZPDROFY-FLLCJUDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N)N)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.